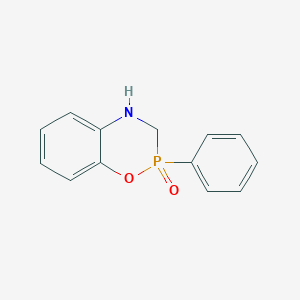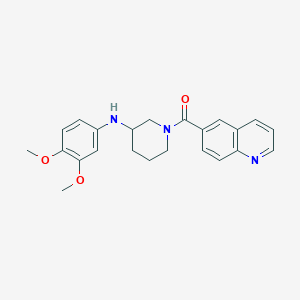![molecular formula C22H24N4O3S B6015898 6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one](/img/structure/B6015898.png)
6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a phenylpiperazine moiety, and a sulfonylbenzyl group. These structural features contribute to its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where a halogenated pyridazinone intermediate reacts with phenylpiperazine.
Attachment of the Sulfonylbenzyl Group: The final step involves the sulfonylation of the benzyl group, which is achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one: Similar structure but lacks the sulfonylbenzyl group.
6-phenyl-2-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one: Contains a phenyl group at the 6-position instead of a methyl group.
Uniqueness
6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core, phenylpiperazine moiety, and sulfonylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-methyl-5-[[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-15-19(22(27)24-23-17)16-18-7-9-21(10-8-18)30(28,29)26-13-11-25(12-14-26)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSFOOJEZDIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6015822.png)
![4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)


![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6015834.png)
![2-methyl-6-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]quinazolin-4(3H)-one](/img/structure/B6015845.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B6015869.png)
![N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6015876.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6015879.png)
![4-(2-thienyl)-2-thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6015884.png)
![[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6015900.png)
